1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride
Description
1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride (CAS: 1286273-37-7) is a piperidine derivative with a 4-chloro-2-fluorobenzyl substituent and a dihydrochloride salt form. Its molecular formula is C₁₂H₁₆Cl₂F₂N₂, with a molecular weight of ~295.22 g/mol (estimated from analogous compounds) . The compound is widely used as a pharmaceutical intermediate, fine chemical, and research reagent, particularly in medicinal chemistry for targeting ion channels (e.g., Kv1.5 potassium channels) and other therapeutic proteins .
Properties
IUPAC Name |
1-[(4-chloro-2-fluorophenyl)methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.2ClH/c13-10-2-1-9(12(14)7-10)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSHNQWRCBGLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=C(C=C2)Cl)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 4-chloro-2-fluorobenzyl chloride with piperidin-4-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Scientific Research Applications
1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations
The pharmacological and physicochemical properties of piperidin-4-amine derivatives are highly dependent on the substituents on the benzyl group and the salt form. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Halogen Effects: The 4-Cl, 2-F substitution in the target compound balances lipophilicity and electron-withdrawing effects, enhancing target binding (e.g., Kv1.5 channels) compared to mono-halogenated analogues like 1-(4-chlorobenzyl)piperidin-4-amine . Difluoro derivatives (3,5-diF) exhibit improved metabolic stability due to fluorine’s electronegativity, making them suitable for CNS applications .
Salt Form: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than mono-hydrochloride salts, facilitating formulation in parenteral drugs .
Key Observations :
- The target compound’s dual halogenation may reduce off-target toxicity compared to nitro-substituted analogues (e.g., 3-nitrobenzyl derivatives), which are associated with higher acute toxicity (H302) .
- Piperidine derivatives with heterocyclic substituents (e.g., pyrimidin-2-yl) show broader target interactions but require stricter handling due to respiratory hazards (H335) .
Key Observations :
- The target compound’s dihydrochloride salt requires precise crystallization conditions, impacting scalability compared to mono-hydrochloride derivatives .
- Difluoro-substituted analogues face synthetic hurdles due to steric effects, lowering yields .
Biological Activity
1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride (CAS Number: 1349708-93-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a piperidine core and halogenated benzyl substituents, suggests a diverse range of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H18Cl3FN2, with a molecular weight of 315.64 g/mol. The compound features a piperidine ring, which is often associated with various biological activities, including analgesic, anti-inflammatory, and neuroprotective effects.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It is hypothesized that the halogen substituents enhance binding affinity to neurotransmitter receptors and enzymes, modulating their activity. Notably, compounds with similar structures have demonstrated effects on acetylcholinesterase (AChE) inhibition, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
Recent studies have shown that piperidine derivatives exhibit notable antibacterial properties. For instance, compounds similar to 1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine have been tested against various bacterial strains, demonstrating moderate to strong inhibitory effects.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | |
| Escherichia coli | 3.125 | |
| Salmonella typhi | Moderate |
Enzyme Inhibition
Enzyme inhibition studies indicate that this compound may act as an effective inhibitor of AChE and urease:
These results suggest that the compound could be developed into a therapeutic agent for conditions requiring enzyme modulation.
Anticancer Potential
Preliminary research indicates potential anticancer properties linked to the piperidine structure. Compounds derived from piperidine have shown cytotoxic effects in various cancer cell lines, suggesting that this compound may also possess similar properties.
Case Studies
- Antibacterial Activity : A study evaluated several piperidine derivatives against bacterial strains and found significant activity against Bacillus subtilis and Salmonella typhi, highlighting the potential for developing new antibiotics based on this scaffold .
- Neuroprotective Effects : In a model assessing AChE inhibition, compounds structurally related to our target exhibited improved cognitive function in animal models, supporting further investigation into their use in treating Alzheimer's disease .
- Cancer Research : Research involving piperidine derivatives has indicated their ability to induce apoptosis in cancer cells through various pathways, suggesting that similar mechanisms may be applicable to our compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
